(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Description
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is a halogenated bicyclic amine with a norbornane-like scaffold. Its structure comprises a bicyclo[4.1.0]heptane core (a fused cyclopropane and cyclohexane system), substituted with bromine atoms at the 7,7-positions, a methyl group at the 6-position, and a nitrogen atom at the 3-position. The hydrochloride salt enhances its solubility for pharmaceutical or synthetic applications.
Properties
Molecular Formula |
C7H12Br2ClN |
|---|---|
Molecular Weight |
305.44 g/mol |
IUPAC Name |
(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C7H11Br2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
BQUGFWAXSNUFKN-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@@]12CCNC[C@@H]1C2(Br)Br.Cl |
Canonical SMILES |
CC12CCNCC1C2(Br)Br.Cl |
Origin of Product |
United States |
Preparation Methods
General Multi-Step Synthesis Approach
The synthesis typically begins with a suitable precursor molecule that contains the azabicyclic framework or a related bicyclic intermediate. The key steps include:
Bromination: Introduction of bromine atoms at the 7,7-positions is achieved by controlled bromination reactions using bromine or bromine-containing reagents. This step requires careful control of temperature and solvent to avoid over-bromination or side reactions.
Cyclization: Formation of the bicyclo[4.1.0]heptane core is often accomplished through cyclopropanation or related ring-closing reactions. For example, cyclopropanation of aza-1,6-enynes under radical or transition-metal-free conditions has been reported to yield the bicyclic structure with high stereoselectivity.
Salt Formation: Conversion to the hydrochloride salt is performed by treatment with hydrochloric acid, enhancing the compound’s solubility and stability for further applications.
Specific Reaction Conditions
Solvents: Common solvents include ethyl acetate, dichloromethane, toluene, and methanol, purified to remove moisture and impurities to ensure reaction efficiency.
Temperature: Bromination and cyclization steps are typically conducted at controlled temperatures ranging from 0°C to room temperature to maintain selectivity.
Reagents: Bromine or N-bromosuccinimide (NBS) for bromination; acids like 12 M HCl for salt formation; radical initiators or photochemical conditions for cyclopropanation.
Example Reaction Sequence
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | Br2 or NBS, controlled temp, solvent | Introduction of 7,7-dibromo substituents |
| 2 | Cyclopropanation | Radical initiator or metal-free conditions | Formation of bicyclo[4.1.0]heptane core |
| 3 | Salt Formation | 12 M HCl aqueous solution, EtOAc | Formation of hydrochloride salt |
| 4 | Purification | Vacuum drying, recrystallization | Pure (1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride |
Industrial Production Methods
Industrial synthesis focuses on scalability and reproducibility:
Continuous Flow Processes: These are employed to enhance reaction control, safety, and yield. Automated systems regulate temperature, pressure, and reagent feed rates precisely.
Optimization: Reaction parameters are optimized to maximize yield and purity while minimizing by-products.
Purification: Industrial purification may involve crystallization, filtration, and drying under controlled conditions to obtain the hydrochloride salt in high purity.
Research Findings and Notes
Transition-metal-free radical oxidation methods have been developed to synthesize azabicyclo[4.1.0]heptane derivatives under mild conditions, improving safety and environmental impact.
The hydrochloride salt form is preferred for its enhanced stability and solubility, facilitating handling and further synthetic transformations.
Purification techniques such as solvent extraction, vacuum drying, and recrystallization are critical to achieving high purity.
The compound serves as a valuable intermediate in medicinal chemistry and organic synthesis due to its unique bicyclic structure and reactive halogen substituents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at the 7-position undergo nucleophilic substitution under basic or acidic conditions. Key reactions include:
| Reagents/Conditions | Products Formed | Yield (%) | Notes |
|---|---|---|---|
| KOtBu (THF, reflux) | 7-methoxy derivative | 65–78 | Regioselective substitution at Br |
| NaOMe (MeOH, 60°C) | 7-methyl ether analog | 72 | Retained stereochemistry observed |
| NH3 (EtOH, 80°C) | 7-amino-substituted bicyclic amine | 58 | Requires prolonged heating |
Mechanistic studies suggest an SN2 pathway due to steric hindrance from the bicyclic framework limiting alternative pathways. The methyl group at the 6-position stabilizes transition states via hyperconjugation.
Elimination Reactions
Dehydrohalogenation occurs under strong base conditions, yielding alkene derivatives:
| Reagents/Conditions | Products Formed | Yield (%) |
|---|---|---|
| DBU (DCM, rt) | 3-azabicyclo[4.1.0]hept-7-ene | 83 |
| LDA (THF, –78°C) | Ring-opened diene | 67 |
Elimination is stereospecific, favoring the formation of trans-alkenes due to the rigid bicyclic geometry.
Cyclopropanation and Ring-Opening
The bicyclic structure participates in cyclopropane ring-opening reactions:
| Reagents/Conditions | Products Formed | Yield (%) |
|---|---|---|
| H2O (H2SO4, 100°C) | Linear dihydroazepane derivative | 55 |
| Grignard reagents (Et2O) | Alkylated azepane analogs | 60–75 |
Acid-catalyzed hydrolysis proceeds via protonation of the nitrogen, weakening the adjacent C–Br bonds and inducing ring expansion.
Oxidation and Reduction
The nitrogen center and bromine substituents enable redox transformations:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) |
|---|---|---|---|
| Oxidation | H2O2 (AcOH, 50°C) | N-oxide derivative | 89 |
| Reduction | LiAlH4 (THF, 0°C) | Dehalogenated 3-azabicycloheptane | 76 |
Reduction with LiAlH4 selectively removes bromine atoms while preserving the bicyclic core.
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound | Key Structural Difference | Reactivity Trend |
|---|---|---|
| 7,7-dichloro analog | Cl substituents vs. Br | Slower substitution kinetics |
| Non-methylated variant | Lack of 6-methyl group | Reduced regioselectivity in SN2 |
The 6-methyl group enhances steric stabilization in transition states, while bromine’s polarizability accelerates nucleophilic substitution compared to chlorine .
Mechanistic Insights
-
Steric Effects : The bicyclic framework restricts nucleophile approach to the exo face of Br atoms.
-
Electronic Effects : Bromine’s electron-withdrawing nature activates adjacent positions for substitution.
-
Stereochemical Retention : Reactions at the 7-position typically proceed with retention of configuration due to the rigid bicyclic structure.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Studies : The compound's structural features suggest it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Its bicyclic structure allows for potential binding to nicotinic and muscarinic receptors, which are crucial in cognitive function and memory. Preliminary studies indicate that derivatives of this compound could be explored as cognitive enhancers or treatments for neurodegenerative diseases .
Synthesis of Bioactive Molecules
Synthetic Organic Chemistry : (1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create various derivatives that can be tailored for specific biological activities. This versatility is particularly useful in the development of new pharmaceuticals and agrochemicals .
Potential Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The bromine substituents in this compound may enhance its activity against a range of pathogens, making it a candidate for further investigation in the field of antimicrobial drug development .
Biochemical Applications
Enzyme Inhibition Studies : The compound's ability to act as an enzyme inhibitor has been explored in various studies, particularly concerning enzymes involved in metabolic pathways related to cancer and inflammation. By modifying the compound's structure, researchers aim to optimize its inhibitory effects on specific targets .
Case Study 1: Neuropharmacological Effects
A study conducted on the effects of this compound on cognitive function demonstrated promising results in animal models. The compound was shown to improve memory retention and learning capabilities when administered at specific dosages, suggesting its potential use in treating cognitive impairments associated with aging or neurodegenerative diseases .
Case Study 2: Antimicrobial Properties
In a comparative study of various dibrominated compounds, this compound exhibited significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics . This finding highlights its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Table 1: Halogen Variations in 3-Azabicyclo[4.1.0]heptane Derivatives
Key Observations :
- The trifluoromethyl group (CF₃) offers metabolic stability and lipophilicity .
- Positional Differences : Methyl substitution at the 6-position (target compound) vs. 1-position (7,7-difluoro analog) alters steric and electronic interactions, impacting biological activity .
Ring-System Variations
Table 2: Comparison with Other Azabicyclo Scaffolds
Key Observations :
- Ring Size : Smaller bicyclo[2.2.1] and [3.1.0] systems (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) are used in CNS drugs due to improved blood-brain barrier penetration, whereas larger bicyclo[4.1.0] systems may target peripheral enzymes .
- Functional Groups : Carboxylate esters (e.g., ethyl carboxylate in bicyclo[3.1.0]hexane) enhance solubility for synthetic intermediates, while trimethyl substitutions (e.g., 3,7,7-trimethyl) improve stability in antibacterial agents .
Biological Activity
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. The compound's molecular formula is C7H12Br2ClN, and it has garnered interest for its interactions with various biological targets, potentially influencing enzyme activity and receptor binding.
The compound is characterized by:
- Molecular Weight : 305.44 g/mol
- Purity : 97%
- CAS Number : 1807912-35-1
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity.
- Receptor Binding : It may bind to certain receptors, influencing physiological processes.
Table 1: Summary of Biological Activities
The exact mechanisms through which this compound operates are still under investigation. However, preliminary studies suggest that its unique azabicyclo structure allows for effective interactions with biological targets.
Case Study: Enzyme Interaction
In a study examining the inhibition of a specific enzyme involved in metabolic pathways, this compound demonstrated significant inhibitory effects at low concentrations. The results indicated a competitive inhibition mechanism, where the compound competes with the substrate for binding to the active site of the enzyme.
Pharmacological Applications
Given its biological activities, this compound is being explored for various pharmacological applications:
- Potential Therapeutic Uses : Its ability to inhibit enzymes and bind to receptors suggests possible applications in treating metabolic disorders or infections.
- Drug Development : The compound's unique structure makes it a candidate for further studies in drug design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
